(2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol

Physicochemical Properties Fluorine Chemistry Drug Design

(2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol (C₆H₁₂FNO₃, MW 165.16 g/mol) is a chiral fluorinated pyrrolidine derivative belonging to the iminosugar class of molecules. Characterized by a pyrrolidine ring with hydroxyl groups at positions 3 and 4 and a (S)-2-fluoro-1-hydroxyethyl substituent at position 2, this compound possesses three stereocenters (2S,3S,4R).

Molecular Formula C6H12FNO3
Molecular Weight 165.16 g/mol
Cat. No. B12906790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol
Molecular FormulaC6H12FNO3
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESC1C(C(C(N1)C(CF)O)O)O
InChIInChI=1S/C6H12FNO3/c7-1-3(9)5-6(11)4(10)2-8-5/h3-6,8-11H,1-2H2/t3-,4-,5-,6-/m1/s1
InChIKeyVOSUCXBUAJAOTO-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol – Fluorinated Pyrrolidine Building Block for Chiral Synthesis and Glycosidase Research


(2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol (C₆H₁₂FNO₃, MW 165.16 g/mol) is a chiral fluorinated pyrrolidine derivative belonging to the iminosugar class of molecules [1]. Characterized by a pyrrolidine ring with hydroxyl groups at positions 3 and 4 and a (S)-2-fluoro-1-hydroxyethyl substituent at position 2, this compound possesses three stereocenters (2S,3S,4R). The presence of the fluorine atom on the side-chain distinguishes it from the more common 2-(hydroxymethyl)pyrrolidine-3,4-diol scaffold and is intended to modify hydrogen-bonding capacity, metabolic stability, and molecular recognition properties [2].

Why (2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol Cannot Be Interchanged with Common Pyrrolidine Diol Analogs


Generic substitution within the pyrrolidine-3,4-diol class is precarious because both the stereochemistry (2S,3S,4R) and the side-chain fluorination dictate binding to glycosidases and other chiral-recognition targets. Close analogs such as (2R,3R,4R)-2-hydroxymethylpyrrolidine-3,4-diol (isofagomine) or (2S,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol can exhibit inverted or abolished inhibitory activity toward the same enzyme due to altered ring pucker and hydrogen-bonding networks [1]. The (S)-2-fluoro-1-hydroxyethyl moiety at C-2 introduces a C–F bond that is resistant to oxidative metabolism and modifies the pKa of the adjacent hydroxyl group, parameters that directly affect both in vitro potency and in vivo pharmacokinetics relative to non-fluorinated or ring-fluorinated alternatives [2]. Without head-to-head data, procurement based solely on scaffold similarity risks selecting a compound that lacks the target-specific activity for which this specific stereoisomer was designed.

Quantitative Differentiation Evidence for (2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol


Side-Chain Fluorination Alters Calculated LogP and Hydrogen-Bond Donor Capacity Relative to Non-Fluorinated Analog

The target compound's (S)-2-fluoro-1-hydroxyethyl side-chain replaces a hydroxymethyl group found in the non-fluorinated analog (2S,3S,4R)-2-((S)-1-hydroxyethyl)pyrrolidine-3,4-diol. Computational estimates indicate a calculated logP increase of approximately +0.15 units and a reduction in H-bond donor count from 4 to 3, relative to the non-fluorinated comparator [1]. No experimentally measured logD or pKa data for the target compound were identified in non-excluded sources.

Physicochemical Properties Fluorine Chemistry Drug Design

Fluorination at the Side-Chain Confers Predicted Metabolic Stability Advantage Over Hydroxymethyl Analogs

Fluorine substitution at the terminal position of a hydroxyethyl side-chain is expected to block oxidative metabolism by alcohol dehydrogenase and cytochrome P450 enzymes that typically oxidize primary alcohols to aldehydes and carboxylic acids [1]. The non-fluorinated comparator (2S,3S,4R)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol contains a terminal –CH₂OH group susceptible to oxidation, while the target compound's –CH₂F group is metabolically inert. No experimental microsomal stability data for the target compound were found in non-excluded sources; this inference is based on established fluorine medicinal chemistry principles.

Metabolic Stability Fluorine Scan Pharmacokinetics

Stereochemical Configuration (2S,3S,4R) Determines Glycosidase Inhibition Selectivity Profile Distinct from (2R,3R,4R) Isofagomine

The (2S,3S,4R) stereochemistry of the target compound positions the C-2 substituent and the 3,4-diol in a spatial arrangement that is enantiomeric to the naturally occurring isofagomine scaffold (2R,3R,4R). Published glycosidase inhibition data for the non-fluorinated (2S,3S,4R)-2-((S)-1-hydroxyethyl)pyrrolidine-3,4-diol scaffold demonstrate selective inhibition of α-L-fucosidase (IC₅₀ = 44 µM for a related 2-aminocyclopropyl analog) [1], whereas isofagomine (2R,3R,4R) preferentially inhibits β-glucosidases (IC₅₀ = 0.5–5 µM) [2]. No direct inhibition data for the target fluorinated compound were identified; this represents a cross-study comparable inference.

Glycosidase Inhibition Stereochemistry-Activity Relationship Iminosugars

Application Scenarios for (2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol Based on Available Evidence


Chiral Building Block for Synthesis of Fluorinated Iminosugars and Glycosidase Probes

The compound's defined (2S,3S,4R) stereochemistry and side-chain fluorine make it a suitable advanced intermediate for constructing fluorinated iminosugar libraries. It can serve as a scaffold for introducing additional diversity at the pyrrolidine nitrogen or at the 3,4-diol positions, enabling systematic structure-activity relationship (SAR) studies of glycosidase inhibitors [1].

Metabolic Stability-Targeted Lead in Probe Development for α-L-Fucosidase Inhibition

Based on class-level inference, the terminal fluoro group is expected to resist oxidative metabolism, making this compound a candidate for developing metabolically stable α-L-fucosidase probes. Researchers targeting fucosidosis, cancer metastasis (where fucosidase activity is implicated), or selectin-mediated adhesion may benefit from this scaffold over non-fluorinated alternatives [2].

Physicochemical Comparator in Fluorine Scan Studies of Pyrrolidine-Based Inhibitors

The compound can be used as a comparator molecule in fluorine scan experiments, where systematic substitution of –OH with –F at the side-chain is evaluated for effects on lipophilicity (ΔlogP ≈ +0.15 estimated), hydrogen-bonding potential, and target binding kinetics. It provides a matched molecular pair with its non-fluorinated (2S,3S,4R)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol analog [1].

Quote Request

Request a Quote for (2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.